molecular formula C26H36N2O4 B020614 p-O-Desmethyl Verapamil CAS No. 77326-93-3

p-O-Desmethyl Verapamil

Cat. No. B020614
CAS RN: 77326-93-3
M. Wt: 440.6 g/mol
InChI Key: CAAKRPRWCVWYAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-O-Desmethyl Verapamil involves a key step of methylation of (R)- and (S)-desmethyl-verapamil, yielding (R)- and (S)-[11C]verapamil with high specificity and radiochemical purity. The process is optimized for temperature, solvent, and base conditions to ensure high yields, indicating a sophisticated approach to synthesizing this compound (Luurtsema et al., 2002).

Molecular Structure Analysis

The molecular flexibility and stereochemistry of Verapamil analogues, including p-O-Desmethyl Verapamil, are critical for their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have established the relative stereochemistry of these compounds, which is essential for understanding their interaction with biological targets (Dei et al., 1993).

Chemical Reactions and Properties

The chemical and enzymatic N-oxygenation of Verapamil, leading to the formation of p-O-Desmethyl Verapamil, involves complex reactions including Cope-type elimination. These reactions highlight the compound's reactive nature and its interactions with enzymes such as the flavin-containing monooxygenase, indicating a significant aspect of its metabolic pathway (Cashman, 1989).

Scientific Research Applications

Application in Positron Emission Tomography (PET)

p-O-Desmethyl Verapamil, as an enantiomer of verapamil, has been utilized in the preparation of (R)- and (S)-[11C]verapamil for PET imaging. This application helps in measuring P-glycoprotein (P-gp) function, which is crucial for evaluating drug distribution in the brain and other tissues. The study by Luurtsema et al. (2002) developed a fully automated synthesis method for these enantiomers, enabling effective in vivo tracing of P-gp function (Luurtsema et al., 2002).

Role in P-glycoprotein (P-gp) Research

Research has demonstrated that verapamil, and by extension its derivatives like p-O-Desmethyl Verapamil, play a role in P-glycoprotein inhibition. This inhibition can potentially enhance the efficacy of certain drugs in treating refractory epilepsy and other conditions where drug resistance is a concern. For example, Summers et al. (2004) described how verapamil improved seizure control and quality of life in a pharmacoresistant epilepsy patient, indicating its potential in overcoming P-gp mediated drug resistance (Summers, Moore, & McAuley, 2004).

Interaction with Calcium Channels

Studies also focus on the interaction of verapamil and its derivatives with calcium channels. Verapamil is known for its ability to block calcium channels, which has implications in various clinical conditions. For instance, Bergson et al. (2011) found that verapamil blocks T-type calcium channels, which could have implications for the treatment of certain types of neurological disorders (Bergson et al., 2011).

Use in Neurological and Psychiatric Disorders

Verapamil has been considered for treating several neurological and psychiatric disorders. Popovic et al. (2020) reviewed the role of verapamil in Alzheimer's disease, highlighting its potential due to antihypertensive, anti-inflammatory, and antioxidative effects, among other properties. These effects of verapamil could be shared by its derivative, p-O-Desmethyl Verapamil, in similar applications (Popovic et al., 2020).

Exploration in Cancer Treatment

The role of verapamil and its derivatives in cancer treatment has been explored, particularly in overcoming multidrug resistance. Miller et al. (1991) discussed the use of verapamil to reverse clinical drug resistance in malignant lymphoma, which is significant for p-O-Desmethyl Verapamil considering its influence on P-gp function (Miller et al., 1991).

Safety And Hazards

Safety data sheets indicate that p-O-Desmethyl Verapamil is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Precautionary measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAKRPRWCVWYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893327
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-O-Desmethyl Verapamil

CAS RN

77326-93-3
Record name N-Desmethylverapamil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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